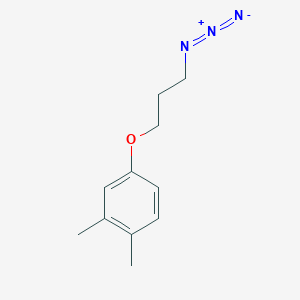

3-(3,4-Dimethylphenoxy)propylazide

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

4-(3-azidopropoxy)-1,2-dimethylbenzene |

InChI |

InChI=1S/C11H15N3O/c1-9-4-5-11(8-10(9)2)15-7-3-6-13-14-12/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

FWINGYWVTPDQDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCN=[N+]=[N-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxypropyl Backbones

(a) 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines (e.g., Compounds 1h–12h)

- Structure : These pyrazolines feature a 3,4-dimethylphenyl group at position 1, a phenyl group at position 3, and a 4-alkoxyphenyl substituent at position 3.

- Synthesis : Prepared via cyclization of 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride under acidic conditions, yielding pale yellow solids (e.g., 80–85% yield for 1h and 2h) .

- Key Differences: Physical State: Solid (m.p. 102–124°C) vs. 3-(3,4-dimethylphenoxy)propylazide (liquid). Reactivity: Pyrazolines are non-azides and exhibit pharmacological activity (e.g., anti-inflammatory properties), whereas the azide is primarily an intermediate for click chemistry or amine synthesis .

(b) Piperazine Derivatives (HBK16–HBK19)

- Structure: Piperazine-based compounds with phenoxypropyl chains and substituents like 2-chloro-5-methylphenyl (HBK16) or 2,5-dimethylphenyl (HBK17).

- Synthesis: Derived from phenoxypropyl precursors and 2-methoxyphenylpiperazine, yielding hydrochlorides for enhanced solubility .

- Key Differences :

Azide Functional Group Analogues

(a) 3-(Triethoxysilyl)propylazide (2a)

- Structure: Contains a triethoxysilyl group instead of the dimethylphenoxy moiety.

- Applications : Used in CuAAC (copper-catalyzed azide-alkyne cycloaddition) to synthesize triazolyl-conjugated materials for hybrid polymers or surface functionalization .

- Key Differences: Reactivity: The triethoxysilyl group enables covalent bonding to silica surfaces, unlike the dimethylphenoxy group, which lacks such functionality . Synthetic Utility: Both azides participate in click chemistry, but this compound is tailored for pharmaceutical intermediates, while 2a targets materials science .

Substituent-Variant Analogues

(a) 3-(3,4-Dimethoxyphenyl)propionic Acid

- Structure : Propionic acid derivative with 3,4-dimethoxyphenyl substitution.

- Properties : Higher polarity due to methoxy groups (vs. methyl in the azide), influencing solubility and metabolic stability .

- Applications : Intermediate for fine chemicals, contrasting with the azide’s role in amine synthesis .

Comparative Data Table

Research Implications

- Synthetic Flexibility : The azide’s high yield and liquid state facilitate scalable production of amines, whereas solid analogues (e.g., pyrazolines) require chromatographic purification .

- Application-Specific Design : Substituent choice (methyl vs. methoxy, azide vs. piperazine) dictates utility in pharmaceuticals (HBK series) versus materials science (triethoxysilyl azides) .

Preparation Methods

Nucleophilic Substitution-Azidation Sequence

The most widely documented method for synthesizing this compound involves a two-step nucleophilic substitution and azidation process. This approach is favored for its scalability and compatibility with diverse substrates.

Step 1: Synthesis of 1-Chloro-3-(3,4-Dimethylphenoxy)propane

The precursor 1-chloro-3-(3,4-dimethylphenoxy)propane is synthesized via the reaction of 3,4-dimethylphenol with 1-bromo-3-chloropropane under basic conditions. A typical procedure employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 92% yield. The reaction mechanism proceeds through deprotonation of the phenol by K₂CO₃, followed by nucleophilic attack on the alkyl halide (Figure 1).

Step 2: Azidation with Sodium Azide

The chlorinated intermediate is then converted to the azide via nucleophilic substitution with sodium azide (NaN₃). Optimized conditions involve refluxing in DMF at 100°C for 24 hours, yielding 85% of this compound. The use of polar aprotic solvents like DMF enhances the solubility of NaN₃ and accelerates the reaction kinetics.

Table 1: Key Reaction Parameters for Azidation

Alternative Pathways and Comparative Analysis

While the nucleophilic substitution-azidation route dominates, alternative methods have been explored for niche applications:

Mitsunobu Reaction for Direct Azidation

In a modified approach, the Mitsunobu reaction facilitates direct coupling of 3,4-dimethylphenol with a propylazide precursor. This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to activate the phenol, enabling coupling with 3-azido-1-propanol. However, yields are lower (65–70%) due to competing side reactions.

Solid-Phase Azidation

Recent advances in solid-phase synthesis, inspired by copper-catalyzed azide-alkyne cycloadditions (CuAAC), have been adapted for azide preparation. Immobilizing the chlorinated intermediate on a resin followed by NaN₃ treatment allows for simplified purification, though scalability remains a challenge.

Mechanistic Insights and Kinetic Considerations

Nucleophilic Substitution Mechanism

The azidation step follows an Sₙ2 mechanism, where the azide ion (N₃⁻) displaces the chloride leaving group in a bimolecular process. The transition state is stabilized by the polar aprotic solvent, which solvates the sodium cation without stabilizing the leaving group excessively. Kinetic studies reveal a second-order dependence on both NaN₃ and the chlorinated precursor.

Side Reactions and Mitigation Strategies

Formation of Tertiary Amines

Trace moisture in the reaction mixture can lead to hydrolysis of the azide to the corresponding amine. Rigorous drying of solvents and reagents, coupled with molecular sieves, suppresses this pathway.

Thermal Decomposition of Azides

Azides are thermally sensitive, with decomposition risks above 120°C. Maintaining temperatures below 100°C and avoiding prolonged heating are critical for safety and yield optimization.

Analytical Characterization and Quality Control

Spectroscopic Identification

Infrared (IR) Spectroscopy

The azide functional group exhibits a characteristic absorption band at 2100–2140 cm⁻¹, confirming successful azidation. Additional peaks at 1250 cm⁻¹ (C-O-C stretching) and 2900 cm⁻¹ (C-H stretching) validate the phenoxy and propyl moieties.

Nuclear Magnetic Resonance (NMR)

Q & A

Q. Q1: What is the optimal synthetic route for 3-(3,4-dimethylphenoxy)propylazide, and how can reaction conditions be optimized for reproducibility?

A1: The compound can be synthesized via nucleophilic substitution of 1-chloro-3-(3,4-dimethylphenoxy)propane with sodium azide (NaN₃) in toluene, catalyzed by KI and n-Bu₄NBr under reflux for 24 hours . Key optimizations include:

- Reagent stoichiometry : A 1:3 molar ratio of chloro intermediate to NaN₃ ensures complete azide substitution.

- Catalytic system : KI/n-Bu₄NBr enhances reaction efficiency by stabilizing the transition state, achieving 97% yield .

- Purification : Column chromatography (ethyl acetate/hexane, 1:10) removes unreacted azide salts and byproducts. Validate purity via ¹H NMR (δ 2.16 ppm for methyl groups, 3.71 ppm for CH₂Cl in intermediates) .

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

A2: Combine spectroscopic and chromatographic methods :

- ¹H NMR : Confirm the presence of aromatic protons (δ 6.64–7.02 ppm for 3,4-dimethylphenoxy) and azide-bearing CH₂ groups (δ 3.71 ppm) .

- FT-IR : Identify the azide stretch (~2100 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

- TLC/HPLC : Use silica gel with petroleum ether/ethyl acetate (4:1) for TLC monitoring; HPLC with a C18 column ensures >95% purity .

Stability and Reactivity

Q. Q3: What are the stability considerations for this compound under different storage conditions?

A3:

- Thermal stability : Avoid prolonged heating >80°C, as azides may decompose exothermically. Store at 2–8°C in amber vials to prevent photodegradation .

- Solvent compatibility : Stable in toluene and ethyl acetate but avoid DMSO due to potential azide-DMSO reactions .

- Moisture sensitivity : Use anhydrous conditions during synthesis; azides hydrolyze slowly in aqueous acidic/basic media .

Advanced Mechanistic and Application-Oriented Questions

Q. Q4: How can researchers resolve contradictions in yield data when scaling up the synthesis of this compound?

A4: Discrepancies often arise from:

- Mixing efficiency : At larger scales, use mechanical stirring (≥500 rpm) to ensure homogeneous NaN₃ dispersion .

- Catalyst leaching : Monitor KI/n-Bu₄NBr activity via ICP-MS to detect iodine loss during reflux .

- Byproduct formation : Characterize impurities (e.g., alkyl chlorides) via GC-MS and adjust reaction time/temperature accordingly .

Q. Q5: What strategies are recommended for derivatizing this compound into bioactive analogs?

A5: Leverage the azide group for click chemistry or hydrogenation :

- CuAAC click reactions : React with terminal alkynes (e.g., propargylated pharmacophores) to form triazole-linked conjugates for drug discovery .

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 40 psi) reduces azides to amines, enabling further functionalization (e.g., amide coupling for CNS-targeting agents) .

- Structure-activity relationships (SAR) : Modify the phenoxy substituents (e.g., halogenation) to study effects on receptor binding, as demonstrated in piperazine derivatives .

Q. Q6: How can computational modeling guide the design of this compound-based inhibitors?

A6:

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., metalloproteinase II in ). Focus on hydrophobic interactions with the 3,4-dimethylphenoxy group .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) via SwissADME. The compound’s low molecular weight (<300 Da) and moderate logP (~3.5) suggest favorable bioavailability .

- MD simulations : Assess conformational stability of azide derivatives in aqueous and lipid bilayer environments .

Data Interpretation and Validation

Q. Q7: How should researchers validate the biological activity of this compound derivatives?

A7:

- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., enzyme activity assays for proteases or kinases) .

- Control experiments : Compare activity against non-azide analogs (e.g., amine or triazole derivatives) to isolate azide-specific effects .

- Data reproducibility : Replicate results across ≥3 independent batches, ensuring purity >95% (HPLC) and structural consistency (NMR) .

Q. Q8: What analytical methods are critical for detecting degradation products of this compound?

A8:

- LC-HRMS : Identify low-abundance degradation products (e.g., amine derivatives from azide reduction) with ppm-level mass accuracy .

- NMR kinetics : Track azide decomposition in real-time via ¹H NMR (disappearance of δ 3.71 ppm signal) under stress conditions (heat, light) .

- XRD : Resolve crystalline degradation byproducts if recrystallization is employed during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.